molecular formula C22H20N6O4 B2891471 ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 893935-10-9

ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2891471
CAS RN: 893935-10-9
M. Wt: 432.44
InChI Key: KGWGCMJCEZFCKW-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic compound. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds . Triazolopyrimidines are widely used in the design of anticancer agents .


Synthesis Analysis

The synthesis of similar compounds involves the use of a molecular hybridization strategy . This strategy involves designing and synthesizing a series of triazolopyrimidine derivatives . In one study, a series of analogues were synthesized to investigate the role of the substituents around the triazolopyrimidine core . Two analogues having the ethyl carboxylate moiety at the C-2 position of the triazolopyrimidine were prepared in good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyrimidine core. Triazolopyrimidines are five-membered rings containing three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazolopyrimidines are susceptible to nucleophiles due to the π-deficiency of the ring carbon atoms, which are attached to two electronegative nitrogen atoms .

Scientific Research Applications

Molecular Docking and Spectral Analysis

A study by Sert et al. (2020) focused on the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a related compound, to conduct spectral, DFT/B3LYP, and molecular docking analyses. The research synthesized and characterized the compound using FT-IR, 1H and 13C NMR, UV–Vis, and single crystal x-ray diffraction. Theoretical calculations were performed, including optimized structure analysis, Hirshfeld surface analysis, HOMO-LUMO analysis, UV–Vis parameters, MEP, NLO properties, and a molecular docking analysis against the c-MET protein (PDB ID: 5EOB). The study indicated the molecule could be a promising inhibitor for cancer treatment due to its binding energy and adherence to the protein's active sites (Sert et al., 2020).

Synthesis of Heterocyclic Compounds

Research by Kanno et al. (1991) described a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and amino-heterocycles. The synthesis process involved creating innovative heterocyclic structures that could have applications in various fields, including pharmaceuticals and materials science (Kanno et al., 1991).

Another study by Fadda et al. (2017) utilized new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives. The compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, using supercritical carbon dioxide. This environmentally friendly solvent-free method offers an alternative to traditional organic synthesis techniques, highlighting the application of ethyl derivatives in developing pharmaceutical compounds (Baklykov et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the biological activities observed in similar compounds, it may be worthwhile to investigate its potential as an anticancer agent or its effects on other biological pathways .

properties

IUPAC Name

ethyl 4-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-32-22(31)15-7-9-16(10-8-15)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)17-6-4-5-14(2)11-17/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWGCMJCEZFCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

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